molecular formula C13H13N2NaO3S2 B2458157 Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate CAS No. 2229531-20-6

Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate

Cat. No.: B2458157
CAS No.: 2229531-20-6
M. Wt: 332.37
InChI Key: SPQXWDAOJWRONO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors .

Comparison with Similar Compounds

Sodium 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetate is unique due to its specific structure and biological activities. Similar compounds include:

Properties

IUPAC Name

sodium;2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2.Na/c1-2-15-12(18)10-7-4-3-5-8(7)20-11(10)14-13(15)19-6-9(16)17;/h2-6H2,1H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQXWDAOJWRONO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)[O-])SC3=C2CCC3.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N2NaO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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